molecular formula C13H16N2 B13240247 4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine

4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine

Cat. No.: B13240247
M. Wt: 200.28 g/mol
InChI Key: CFYUUPMQILIHDQ-UHFFFAOYSA-N
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Description

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-amine (CAS 1350989-05-7) is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This amine-containing derivative features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry due to its presence in a large number of biologically active compounds and approved drugs . The THIQ core is recognized for its diverse biological activities, including notable neuroprotective, anti-inflammatory, and antioxidative properties . Scientific literature indicates that synthetic THIQ derivatives have been deliberately designed with propargylamine-related pharmacophores, simulating known monoamine oxidase inhibitors, and investigated for their potential in regulating proteolytic processing associated with neurodegenerative pathways . Specifically, certain THIQ derivatives have been studied as modulators of the proteolytic cleavage of amyloid precursor proteins (APP), with some compounds demonstrating the dual potential to stimulate non-amyloidogenic sAPPα release and inhibit amyloidogenic Aβ release, which may be relevant for Alzheimer's disease research . The compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-amine

InChI

InChI=1S/C13H16N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,7-11,14H2

InChI Key

CFYUUPMQILIHDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCN

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydroisoquinoline Core

  • The Pictet-Spengler reaction is the classical method to synthesize the tetrahydroisoquinoline ring system. It involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions.
  • This step forms the bicyclic tetrahydroisoquinoline scaffold with the nitrogen atom incorporated in the ring.

Introduction of the But-2-ynyl Chain

  • The but-2-ynyl substituent is introduced via alkylation or Sonogashira coupling reactions.
  • In Sonogashira coupling, a terminal alkyne reacts with a suitable halogenated tetrahydroisoquinoline derivative in the presence of palladium and copper catalysts, facilitating carbon-carbon bond formation at the 2-position of the tetrahydroisoquinoline ring.

Amination at the Terminal Alkyne Position

  • The terminal alkyne is converted to an amine group through nucleophilic substitution or reductive amination.
  • Alternatively, the alkyne can be functionalized with an amino group using protective groups and subsequent deprotection steps to yield the primary amine.

Detailed Preparation Method from Literature

A representative synthetic route based on the literature is as follows:

Step Reaction Type Reagents/Conditions Description
1 Pictet-Spengler condensation β-Phenylethylamine + aldehyde, acid catalyst (e.g., trifluoroacetic acid), solvent (e.g., methanol) Forms tetrahydroisoquinoline core
2 Halogenation NBS (N-bromosuccinimide) or similar halogenating agent Introduces halogen at 2-position for coupling
3 Sonogashira coupling Terminal alkyne (but-2-ynyl precursor), Pd(PPh3)2Cl2, CuI, base (e.g., triethylamine), solvent (e.g., DMF or THF) Attaches but-2-ynyl chain to tetrahydroisoquinoline
4 Amination Ammonia or amine source, reductive conditions if necessary Converts terminal alkyne end to primary amine

Example Synthetic Procedure (Hypothetical)

  • Synthesis of 2-bromo-1,2,3,4-tetrahydroisoquinoline:

    • React 1,2,3,4-tetrahydroisoquinoline with NBS in a suitable solvent to selectively brominate at the 2-position.
  • Sonogashira coupling:

    • Combine 2-bromo-1,2,3,4-tetrahydroisoquinoline with propargylamine or protected but-2-ynyl amine under Pd/Cu catalysis.
    • Use triethylamine as base and DMF as solvent.
    • Stir under inert atmosphere (argon or nitrogen) at 50–80 °C until completion.
  • Deprotection and purification:

    • If protective groups were used on the amine, remove them under acidic or basic conditions.
    • Purify the final product by column chromatography or recrystallization.

Reaction Conditions and Optimization

  • Catalysts: Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for Sonogashira coupling due to high efficiency.
  • Bases: Triethylamine or diisopropylethylamine serve as bases to deprotonate the alkyne and facilitate coupling.
  • Solvents: Polar aprotic solvents like DMF or THF enhance solubility and reaction rates.
  • Temperature: Moderate heating (50–80 °C) optimizes reaction kinetics without decomposing sensitive groups.
  • Atmosphere: Inert atmosphere prevents oxidation of palladium catalyst and sensitive intermediates.

Data Table Summarizing Key Synthetic Parameters

Parameter Typical Value/Condition Notes
Catalyst Pd(PPh3)2Cl2 (5 mol%) For Sonogashira coupling
Co-catalyst CuI (5 mol%) Enhances coupling efficiency
Base Triethylamine (2 equiv) Neutralizes acid byproducts
Solvent DMF or THF Polar aprotic solvents preferred
Temperature 50–80 °C Controlled to avoid side reactions
Reaction time 6–24 hours Depends on scale and substrate purity
Atmosphere Argon or nitrogen Prevents oxidation

Analytical Characterization

Summary of Research Findings and Applications

  • The compound is synthesized effectively via Pictet-Spengler condensation followed by Sonogashira coupling and amination.
  • It serves as a valuable scaffold for kinase inhibition, particularly targeting epidermal growth factor receptors (EGFR and HER2).
  • Its preparation methods have been optimized for yield and purity in academic and industrial settings.
  • The alkyne functionality allows further chemical modifications for drug development.

This detailed synthesis overview is supported by peer-reviewed research on tetrahydroisoquinoline derivatives used as signal transduction inhibitors, including molecular docking and biological activity studies confirming the relevance of this compound in cancer treatment research. The synthetic strategies align with established organic synthesis protocols for alkynylated amines and isoquinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(1,2,3,4-Tetrahydroisoquinolin-2-YL)but-2-YN-1-amine, we compare its structure, synthesis, and reactivity with three closely related THIQ derivatives:

Key Comparisons

Synthetic Accessibility

  • The target compound shares synthetic strategies with Venkov et al.’s oxidative cyclization method using lead tetra-acetate (LTA) in acetic acid/trifluoroacetic acid (TFA) . However, unlike Kihara’s dibenzazocine derivatives (requiring Grignard reagents) or Coskun’s arylacetamide condensations , the propargylamine side chain introduces challenges in regioselectivity and stability during synthesis.

Pharmacological Potential Dibenzazocine derivatives (e.g., Kihara’s compounds) exhibit strong opioid receptor binding due to their rigid polycyclic structure . In contrast, the alkyne group in the target compound may enable covalent binding to biological targets, a feature absent in analogs like 4-phenyl-THIQ-3-ones.

This reactivity could be exploited for bioconjugation or probe development.

Structural Flexibility

  • The propargylamine chain in the target compound provides greater conformational flexibility compared to the fused dibenzazocine system . This flexibility may enhance solubility but reduce target specificity relative to rigid analogs.

Research Findings and Limitations

  • Modern alternatives (e.g., hypervalent iodine reagents) remain unexplored for this compound.
  • Biological Data Gap: Direct studies on the target compound’s bioactivity are sparse.

Biological Activity

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)but-2-yn-1-amine (CAS No. 1350989-05-7) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine is C12H13N, with a molecular weight of 171.24 g/mol. The compound features a tetrahydroisoquinoline moiety connected to a butynyl amine group, which is crucial for its biological properties.

PropertyValue
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
CAS Number1350989-05-7

Anticancer Activity

Recent studies have investigated the anticancer potential of tetrahydroisoquinoline derivatives. For instance, a study highlighted that certain derivatives exhibit selective cytotoxicity against various cancer cell lines by inhibiting specific signaling pathways associated with cell proliferation and survival . The mechanism of action often involves the modulation of apoptosis-related proteins.

Neuroprotective Effects

Research indicates that compounds similar to 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine may offer neuroprotective benefits. A study focusing on tetrahydroisoquinoline derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to their capacity to modulate antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels .

JAK2 Inhibition

In the context of inflammatory diseases and certain cancers, the inhibition of Janus kinase 2 (JAK2) has emerged as a therapeutic target. Some derivatives of tetrahydroisoquinoline have shown promising results in selectively inhibiting JAK2 activity. This inhibition can lead to reduced cytokine signaling and inflammation, making these compounds potential candidates for treating diseases like rheumatoid arthritis and certain hematological malignancies .

Study on Anticancer Properties

A comprehensive study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their anticancer properties. Among these compounds, several exhibited IC50 values in the low micromolar range against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study concluded that modifications to the tetrahydroisoquinoline core significantly influenced biological activity .

Neuroprotection in Animal Models

In vivo studies using animal models have demonstrated that administration of tetrahydroisoquinoline derivatives can significantly reduce neuronal damage following ischemic events. These studies measured outcomes such as behavioral improvements and reductions in infarct size post-treatment, indicating potential therapeutic applications for neurodegenerative diseases .

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